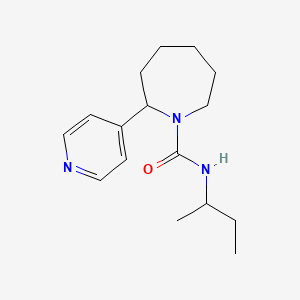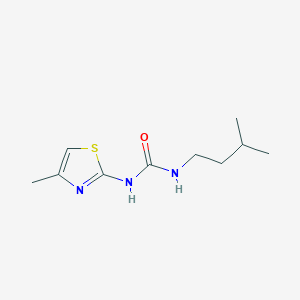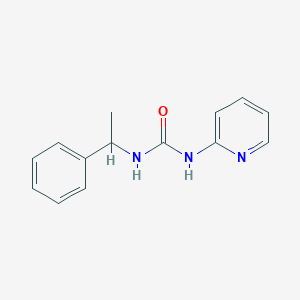
1-(1-Phenylethyl)-3-pyridin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylethyl)-3-pyridin-2-ylurea, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the regulation of various cellular processes.
作用機序
1-(1-Phenylethyl)-3-pyridin-2-ylurea inhibits 1-(1-Phenylethyl)-3-pyridin-2-ylurea by binding to the ATP-binding site on the enzyme. 1-(1-Phenylethyl)-3-pyridin-2-ylurea is involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in the development of many tissues. Inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea leads to the activation of the Wnt signaling pathway, which has been shown to have beneficial effects in various diseases.
Biochemical and Physiological Effects:
Inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea by 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, treatment with 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to reduce neuroinflammation and improve cognitive function. In cancer cells, inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to induce cell death and sensitize them to chemotherapy.
実験室実験の利点と制限
One of the main advantages of using 1-(1-Phenylethyl)-3-pyridin-2-ylurea in lab experiments is its potency and specificity for 1-(1-Phenylethyl)-3-pyridin-2-ylurea inhibition. This compound has been extensively studied and has been shown to have beneficial effects in various disease models. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
将来の方向性
1-(1-Phenylethyl)-3-pyridin-2-ylurea has great potential for therapeutic applications in various diseases. Future research should focus on optimizing the synthesis method of this compound to improve its yield and purity. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in clinical trials. Finally, future research should focus on identifying the potential side effects of this compound and developing strategies to mitigate them.
合成法
The synthesis of 1-(1-Phenylethyl)-3-pyridin-2-ylurea is a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-aminopyridine, which is reacted with 1-bromo-2-phenylethane to form 1-(2-phenylethyl)pyridin-2-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to form 1-(1-Phenylethyl)-3-pyridin-2-ylurea.
科学的研究の応用
1-(1-Phenylethyl)-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(1-Phenylethyl)-3-pyridin-2-ylurea is involved in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to have beneficial effects in animal models. 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
In addition to its potential use in neurodegenerative diseases, 1-(1-Phenylethyl)-3-pyridin-2-ylurea has also been studied for its potential use in cancer therapy. 1-(1-Phenylethyl)-3-pyridin-2-ylurea is involved in the regulation of various signaling pathways that are dysregulated in cancer cells. Inhibition of 1-(1-Phenylethyl)-3-pyridin-2-ylurea has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
特性
IUPAC Name |
1-(1-phenylethyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(12-7-3-2-4-8-12)16-14(18)17-13-9-5-6-10-15-13/h2-11H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOPZMXUONKZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
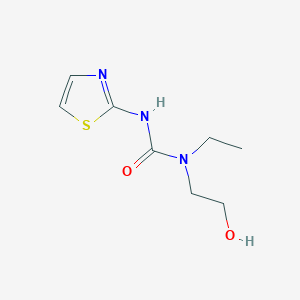
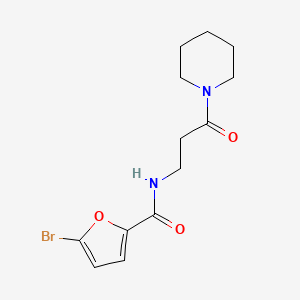
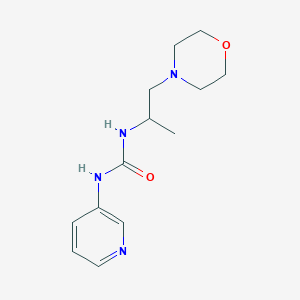
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
